Lipophilicity vs. Unsubstituted Analog
The target compound exhibits a higher computed lipophilicity than its unsubstituted analog, a critical parameter for membrane permeability and in vivo distribution. The XLogP3 of 2-(7-methyl-1-benzofuran-2-yl)acetic acid is 2.2, compared to a LogP of approximately 2.06 for 2-(benzofuran-2-yl)acetic acid [1]. This difference, driven by the 7-methyl substituent, can influence passive diffusion rates and protein binding affinity.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-(Benzofuran-2-yl)acetic acid: LogP ~ 2.06 |
| Quantified Difference | ΔLogP ≈ +0.14 |
| Conditions | Computed values from PubChem (XLogP3 3.0) and vendor databases. |
Why This Matters
A measurable difference in lipophilicity can guide the selection of the 7-methyl analog for lead optimization programs where increased membrane penetration is desired without altering the core pharmacophore.
- [1] PubChem. XLogP3 values for CID 28909291 (2.2) and CID 435816 (2.06). Accessed 2026. View Source
